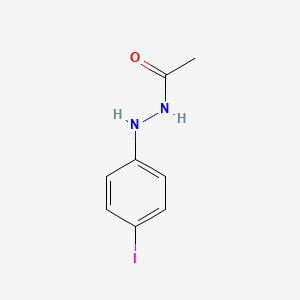
6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid: is a chemical compound with the molecular formula C12H12O5 It is a derivative of chroman, a bicyclic organic compound, and features two carboxylic acid groups and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chroman-3,6-dicarboxylic acid 6-methyl ester typically involves the esterification of chroman-3,6-dicarboxylic acid. One common method is the reaction of chroman-3,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of chroman-3,6-dicarboxylic acid 6-methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides, esters, or ethers.
Scientific Research Applications
Chemistry: 6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antioxidant properties and could be investigated for its effects on cellular processes.
Medicine: The compound’s potential medicinal properties are of interest. It may be explored for its therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: In the industrial sector, chroman-3,6-dicarboxylic acid 6-methyl ester can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of chroman-3,6-dicarboxylic acid 6-methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s antioxidant properties could involve scavenging free radicals and protecting cells from oxidative damage. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Chroman-3-carboxylic acid: A related compound with one carboxylic acid group.
Chroman-6-carboxylic acid: Another related compound with a carboxylic acid group at a different position.
Chroman-3,6-dicarboxylic acid: The parent compound without the methyl ester group.
Uniqueness: 6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid is unique due to the presence of both carboxylic acid and methyl ester groups. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C12H12O5 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-16-12(15)7-2-3-10-8(4-7)5-9(6-17-10)11(13)14/h2-4,9H,5-6H2,1H3,(H,13,14) |
InChI Key |
IQZACDIIZDIHRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Hydroxy-2-[(1H-indol-3-yl)methyl]-4-(methoxyimino)pentanedioic acid](/img/structure/B8502287.png)
![4-Piperidinecarboxamide,4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B8502295.png)

![4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol](/img/structure/B8502315.png)





![4-[2-(Ethenyloxy)ethoxy]benzoic acid](/img/structure/B8502368.png)



![2-Chloro-N-(2,6-diethylphenyl)-N-[(1,3-dioxan-2-yl)methyl]acetamide](/img/structure/B8502398.png)
